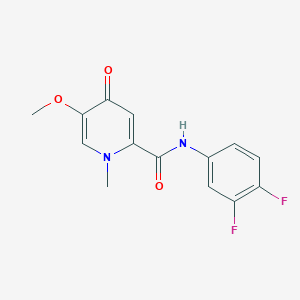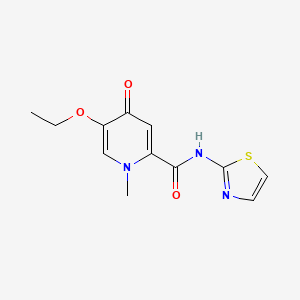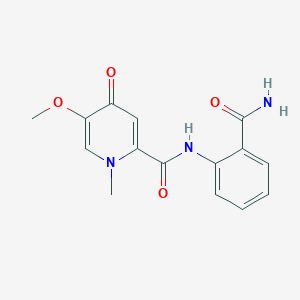![molecular formula C21H19FN4O4 B6556223 2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 1040634-74-9](/img/structure/B6556223.png)
2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4- (4-aroylpiperazine-1-carbonyl)benzenesulfonamide . It has been developed based on X-ray crystallographic studies on the 4- (4- (2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide in complex with the brain expressed hCA VII . Among a series of thirteen benzenesulfonamides, this compound showed remarkable affinity towards hCA VII (K i : 4.3 nM) and good selectivity over the physiologically widespread hCA I when compared to Topiramate (TPM) .
Synthesis Analysis
The compound was synthesized as part of a series of 4- (4 (hetero)aroylpiperazine-1-carbonyl)benzene-1-sulfonamides . The synthesis process was guided by docking simulations to evaluate their capability to fit the hCA VII catalytic cavity .Molecular Structure Analysis
The molecular structure of this compound was determined through X-ray crystallographic studies . It was found to fit well within the catalytic cavity of hCA VII, a human Carbonic Anhydrase .Mécanisme D'action
Target of Action
The compound F5320-0201 primarily targets PARP (Poly ADP-Ribose Polymerase) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
F5320-0201 acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that are deficient in certain DNA repair pathways.
Orientations Futures
The development of this compound represents a significant step towards tackling the challenge of isoform selectivity among human Carbonic Anhydrases (hCAs) . Future research could focus on further optimizing the structure of this compound to enhance its selectivity and potency, as well as conducting in-depth safety and efficacy studies.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)14-26-19(27)8-7-17(23-26)20(28)24-9-11-25(12-10-24)21(29)18-2-1-13-30-18/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANCHDQDWHEQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)
![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6556152.png)
![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556167.png)


![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556182.png)


![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556205.png)
![2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B6556218.png)
![2-[(4-fluorophenyl)methyl]-6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6556231.png)